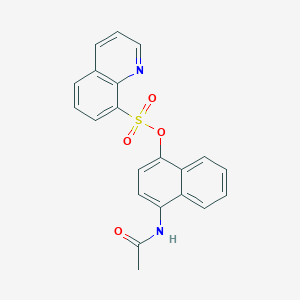![molecular formula C18H11F3N2O3S B277062 2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277062.png)
2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and belongs to the class of sulfonamides. TAK-659 has been found to exhibit promising results in the treatment of various diseases, including cancers, autoimmune disorders, and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of TAK-659 involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, immune response, and inflammation. TAK-659 has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme that is involved in B-cell receptor signaling. By inhibiting BTK, TAK-659 can prevent the activation and proliferation of cancer cells and immune cells, thus reducing inflammation and tissue damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of TAK-659 depend on the specific disease or condition being treated. In cancer treatment, TAK-659 can inhibit the growth and proliferation of cancer cells, thus reducing tumor size and preventing metastasis. In autoimmune disorders, TAK-659 can suppress the immune response, thus reducing inflammation and tissue damage. In inflammatory diseases, TAK-659 can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 for lab experiments is its high purity and stability, which allows for accurate and reproducible results. TAK-659 is also highly specific for its target enzymes and signaling pathways, which minimizes off-target effects. However, one of the limitations of TAK-659 is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
For the research and development of TAK-659 include the optimization of the synthesis method, exploration of combination therapies, and further studies on safety and efficacy.
Métodos De Síntesis
The synthesis of TAK-659 involves a series of steps, including the reaction of 2-aminobenzophenone with trifluoromethyl benzenesulfonyl chloride to form the intermediate compound. The intermediate is then reacted with sodium hydroxide and dimethylformamide to obtain the final product, TAK-659. The synthesis method of TAK-659 has been optimized to ensure high yields and purity of the compound.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential applications in various fields, including cancer treatment, autoimmune disorders, and inflammatory diseases. In cancer treatment, TAK-659 has been found to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. In autoimmune disorders, TAK-659 has been shown to suppress the immune response, thus reducing inflammation and tissue damage. In inflammatory diseases, TAK-659 has been found to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation and pain.
Propiedades
Fórmula molecular |
C18H11F3N2O3S |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
2-oxo-N-[3-(trifluoromethyl)phenyl]-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C18H11F3N2O3S/c19-18(20,21)10-3-1-4-11(9-10)23-27(25,26)15-8-7-14-16-12(15)5-2-6-13(16)17(24)22-14/h1-9,23H,(H,22,24) |
Clave InChI |
VSOSQOCHGIFFMX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Methylpiperazin-4-ium-1-yl)-2-oxoethoxy]acetate](/img/structure/B276979.png)


![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
![N-[3-(diethylamino)propyl]-8-quinolinesulfonamide](/img/structure/B276992.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide](/img/structure/B276993.png)


![2-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B276996.png)
![N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)
![N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276998.png)
![N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277001.png)
![N-[3-(diethylamino)propyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277004.png)
![N-{2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B277005.png)